6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Overview
Description
6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a molecular formula of C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is notable for its unique structure, which includes a benzofuran ring fused with a nitrophenyl group. It is primarily used in research settings due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-hydroxy-2,3-dihydro-1-benzofuran-3-one with 4-nitrobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 6-oxo-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-2-[(4-aminophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- 6-hydroxy-2-[(4-aminophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- 2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Uniqueness
6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both a hydroxyl group and a nitrophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-11)21-14(15(12)18)7-9-1-3-10(4-2-9)16(19)20/h1-8,17H/b14-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNIVFZEKRLLEP-AUWJEWJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319825 | |
Record name | (2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
620545-96-2 | |
Record name | (2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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